molecular formula C11H12N2O2 B8706199 3-[(4-Cyanobenzyl)amino]propanoic acid

3-[(4-Cyanobenzyl)amino]propanoic acid

Cat. No.: B8706199
M. Wt: 204.22 g/mol
InChI Key: YTTTUBGJMPQSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Cyanobenzyl)amino]propanoic acid is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-[(4-cyanophenyl)methylamino]propanoic acid

InChI

InChI=1S/C11H12N2O2/c12-7-9-1-3-10(4-2-9)8-13-6-5-11(14)15/h1-4,13H,5-6,8H2,(H,14,15)

InChI Key

YTTTUBGJMPQSJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCC(=O)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-cyanobenzaldehyde (0.65 g; 5 mmoles) and β-alanine ethyl ester.HCl (0.76 g; 5 mmoles) were dissolved in N,N-dimethylformamide (10 ml) containing 1% acetic acid. After 10 min., sodiumcyanoborohydride (0.35 g; 5 mmoles) was added to the solution. The reaction mixture was stirred at room temperature for 12 hrs. and taken down to dryness under reduced pressure. The residue was treated with 1N lithium hydroxide/methanol (1:1; 20 ml) for 15 min. Methanol was removed and the pH of the remaining solution was adjusted to pH 5 with 50% acetic acid. The product was purified by HPLC using a linear gradient of acetonitrile/water/trifluoroacetic acid. The desired fractions was collected and lyophilized to give 0.81 g of white solid (79% yield). FAB-MS: MH+ =205.1.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.76 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.35 g
Type
reactant
Reaction Step Four
Name
lithium hydroxide methanol
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
79%

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